molecular formula C14H18N2O5 B4705354 ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE CAS No. 5920-83-2

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE

Cat. No.: B4705354
CAS No.: 5920-83-2
M. Wt: 294.30 g/mol
InChI Key: RBTQDXFWCYUJAM-UHFFFAOYSA-N
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Description

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE is a benzoate ester derivative featuring a complex substituent at the para position of the benzene ring. The substituent comprises a formamido group linked to a carbamoyl moiety, which is further attached to a 2-methoxyethyl amine. The compound’s applications may span polymer chemistry (e.g., as a co-initiator in resin systems) or pharmaceutical development, where its substituents could influence bioactivity or binding affinity.

Properties

IUPAC Name

ethyl 4-[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-21-14(19)10-4-6-11(7-5-10)16-13(18)12(17)15-8-9-20-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTQDXFWCYUJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367028
Record name Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5920-83-2
Record name Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions involving carbamoylation and formamidation to introduce the 2-methoxyethyl and formamido groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to the following analogues:

Ethyl 4-(dimethylamino)benzoate (EDAB): Features a tertiary dimethylamino group at the para position.

Ethyl 4-aminobenzoate (Benzocaine): Contains a primary amino group.

2-(Dimethylamino)ethyl methacrylate (DMAEMA): A methacrylate ester with a dimethylaminoethyl chain.

Table 1: Structural and Functional Comparison
Compound Substituent Type Key Functional Groups Electron-Donating Capacity Potential Applications
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE Carbamoyl formamido + 2-methoxyethyl Amide, ether, ester Moderate (amide/ether) Resin co-initiators, drug delivery
Ethyl 4-(dimethylamino)benzoate (EDAB) Tertiary amine Dimethylamino, ester High (tertiary amine) Dental resins, photopolymerization
Ethyl 4-aminobenzoate Primary amine Amino, ester Moderate (primary amine) Anesthetics, topical formulations
2-(Dimethylamino)ethyl methacrylate Methacrylate + tertiary amine Methacrylate, dimethylamino High (tertiary amine) Acrylic resins, adhesives

Reactivity in Polymerization Reactions

Evidence from resin chemistry studies highlights the role of substituents in reactivity. Ethyl 4-(dimethylamino)benzoate (EDAB) exhibits a higher degree of conversion in resin cements compared to DMAEMA due to its stronger electron-donating dimethylamino group, which enhances radical generation during polymerization . However, the 2-methoxyethyl chain could improve solubility in polar resin matrices, balancing reactivity with miscibility.

Physical and Chemical Properties

  • Solubility: The 2-methoxyethyl group in the target compound introduces ether oxygen atoms, likely enhancing solubility in polar organic solvents (e.g., ethanol, acetone) compared to EDAB and DMAEMA, which rely on amine-driven polarity.
  • Thermal Stability : The amide and carbamoyl groups may increase thermal stability relative to amine-containing analogues, as hydrogen bonding could reduce molecular mobility.

Performance in Resin Systems

demonstrates that EDAB outperforms DMAEMA in resin cements, achieving higher degrees of conversion and superior physical properties (e.g., flexural strength, wear resistance) . The carbamoyl formamido group may reduce initiation efficiency compared to EDAB but could mitigate oxygen inhibition in free-radical polymerization due to its hydrogen-bonding capacity.

Pharmacological Potential

The carbamoyl formamido group could engage in specific interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding, akin to docking strategies validated in Glide studies for analogous compounds . For instance, the 2-methoxyethyl chain might improve blood-brain barrier penetration compared to bulkier substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE

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